Benzene-1,3-diyl bis[2-chloro-5-(diethylsulfamoyl)benzoate]
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Overview
Description
3-[2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOYLOXY]PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including chloro and diethylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOYLOXY]PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes chlorination, sulfonation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-[2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOYLOXY]PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro groups to corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOYLOXY]PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOYLOXY]PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with specific molecular targets. The chloro and diethylsulfamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-diethylsulfamoyl-2-methyl-phenyl)-acetamide
- 3,5-dichloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 3-[2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOYLOXY]PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE exhibits unique properties due to the presence of multiple functional groups
Properties
Molecular Formula |
C28H30Cl2N2O8S2 |
---|---|
Molecular Weight |
657.6 g/mol |
IUPAC Name |
[3-[2-chloro-5-(diethylsulfamoyl)benzoyl]oxyphenyl] 2-chloro-5-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C28H30Cl2N2O8S2/c1-5-31(6-2)41(35,36)21-12-14-25(29)23(17-21)27(33)39-19-10-9-11-20(16-19)40-28(34)24-18-22(13-15-26(24)30)42(37,38)32(7-3)8-4/h9-18H,5-8H2,1-4H3 |
InChI Key |
CPEQEFSMRVJQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC(=CC=C2)OC(=O)C3=C(C=CC(=C3)S(=O)(=O)N(CC)CC)Cl |
Origin of Product |
United States |
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